N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
1017108-87-0
VCID:
VC0006116
InChI:
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)
SMILES:
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2
Molecular Formula:
C13H9N3OS
Molecular Weight:
255.30 g/mol
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
CAS No.: 1017108-87-0
Cat. No.: VC0006116
Molecular Formula: C13H9N3OS
Molecular Weight: 255.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 1017108-87-0 |
| Molecular Formula | C13H9N3OS |
| Molecular Weight | 255.30 g/mol |
| IUPAC Name | N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
| Standard InChI Key | WYOAQOULVFOBAD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator